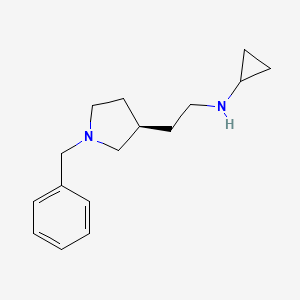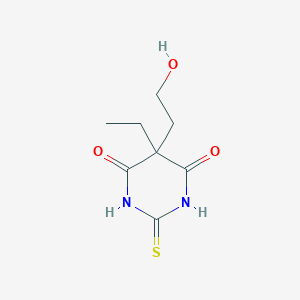
4,7-Dimethoxy-1,3-benzothiazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethoxy-1,3-benzothiazol-6-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two methoxy groups at positions 4 and 7, and an amine group at position 6 on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 4,7-dimethoxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzothiazole compound .
Industrial Production Methods
Industrial production of benzothiazoles, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes. The condensation and cyclization reactions are typically carried out in batch reactors under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethoxy-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazoles.
Aplicaciones Científicas De Investigación
4,7-Dimethoxy-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethoxy-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Dimethoxy-1,3-benzothiazol-2-amine
- 5,6-Dimethoxy-1,3-benzothiazol-2-amine
- 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine
Uniqueness
4,7-Dimethoxy-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
261352-89-0 |
|---|---|
Fórmula molecular |
C9H10N2O2S |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
4,7-dimethoxy-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H10N2O2S/c1-12-6-3-5(10)8(13-2)9-7(6)11-4-14-9/h3-4H,10H2,1-2H3 |
Clave InChI |
RYNOXSSPUHGXSH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C(=C1)N)OC)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)

![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)

![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)


![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)




![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)
